Cas no 2171470-19-0 (2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-2-yl}acetic acid)

2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-2-yl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1487640
- 2171470-19-0
- 2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]morpholin-2-yl}acetic acid
- 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-2-yl}acetic acid
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- Inchi: 1S/C24H26N2O6/c1-15(23(29)26-10-11-31-16(13-26)12-22(27)28)25-24(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,15-16,21H,10-14H2,1H3,(H,25,30)(H,27,28)
- InChI Key: UMJKZHZOOJAHJB-UHFFFAOYSA-N
- SMILES: O1CCN(C(C(C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1CC(=O)O
Computed Properties
- Exact Mass: 438.17908655g/mol
- Monoisotopic Mass: 438.17908655g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 678
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105Ų
- XLogP3: 2.2
2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-2-yl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1487640-0.1g |
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]morpholin-2-yl}acetic acid |
2171470-19-0 | 0.1g |
$2963.0 | 2023-05-26 | ||
Enamine | EN300-1487640-2.5g |
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]morpholin-2-yl}acetic acid |
2171470-19-0 | 2.5g |
$6602.0 | 2023-05-26 | ||
Enamine | EN300-1487640-0.05g |
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]morpholin-2-yl}acetic acid |
2171470-19-0 | 0.05g |
$2829.0 | 2023-05-26 | ||
Enamine | EN300-1487640-0.5g |
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]morpholin-2-yl}acetic acid |
2171470-19-0 | 0.5g |
$3233.0 | 2023-05-26 | ||
Enamine | EN300-1487640-10.0g |
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]morpholin-2-yl}acetic acid |
2171470-19-0 | 10g |
$14487.0 | 2023-05-26 | ||
Enamine | EN300-1487640-2500mg |
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]morpholin-2-yl}acetic acid |
2171470-19-0 | 2500mg |
$1791.0 | 2023-09-28 | ||
Enamine | EN300-1487640-5000mg |
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]morpholin-2-yl}acetic acid |
2171470-19-0 | 5000mg |
$2650.0 | 2023-09-28 | ||
Enamine | EN300-1487640-500mg |
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]morpholin-2-yl}acetic acid |
2171470-19-0 | 500mg |
$877.0 | 2023-09-28 | ||
Enamine | EN300-1487640-5.0g |
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]morpholin-2-yl}acetic acid |
2171470-19-0 | 5g |
$9769.0 | 2023-05-26 | ||
Enamine | EN300-1487640-1.0g |
2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]morpholin-2-yl}acetic acid |
2171470-19-0 | 1g |
$3368.0 | 2023-05-26 |
2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-2-yl}acetic acid Related Literature
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Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
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Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
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Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
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Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
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Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
Additional information on 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-2-yl}acetic acid
Introduction to 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-2-yl}acetic acid (CAS No. 2171470-19-0) and Its Emerging Applications in Chemical Biology
2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-2-yl}acetic acid, identified by the CAS number 2171470-19-0, represents a sophisticated molecular entity that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This compound, characterized by its intricate structural framework, combines elements of fluorene derivatives, morpholine moieties, and amino acid-like functionalities, making it a promising candidate for various biochemical applications.
The structural composition of 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-2-yl}acetic acid is pivotal in understanding its potential biological activities. The presence of the fluorene moiety contributes to its lipophilicity and stability, while the morpholine ring introduces hydrogen bonding capabilities, enhancing its solubility and interaction with biological targets. The methoxycarbonyl group further modulates the compound's reactivity, enabling diverse chemical modifications that are essential for drug development.
In recent years, the pharmaceutical industry has witnessed a surge in interest toward molecules that exhibit dual functionality, capable of interacting with multiple biological pathways simultaneously. 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-2-yl}acetic acid aligns with this trend, as its multifaceted structure suggests potential applications in modulating enzyme activity, receptor binding, and cellular signaling. Such attributes make it an attractive scaffold for the design of novel therapeutic agents.
One of the most compelling aspects of this compound is its versatility in chemical synthesis. The combination of fluorene and morpholine functionalities provides a robust platform for further derivatization, allowing researchers to fine-tune its properties for specific applications. For instance, the fluorene moiety can be utilized in fluorescence-based assays, enabling real-time monitoring of biological processes. Meanwhile, the morpholine ring can serve as a handle for covalent attachment to biomolecules, facilitating the development of targeted drug delivery systems.
The field of chemical biology has seen remarkable advancements in the past decade, largely driven by the availability of structurally diverse compounds like 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-2-yl}acetic acid. These molecules are being employed to dissect complex biological mechanisms and identify novel therapeutic targets. For example, studies have demonstrated that fluorene-based compounds can interact with proteins involved in cancer progression, making them valuable tools for developing anticancer therapies. Similarly, morpholine derivatives have shown promise in inhibiting inflammatory pathways, offering potential treatments for autoimmune diseases.
Recent research has also highlighted the role of 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-2-yl}acetic acid in modulating neurotransmitter receptors. The compound's ability to cross the blood-brain barrier and interact with central nervous system targets makes it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, its structural features suggest potential applications in developing anxiolytics and antidepressants by targeting serotonin and dopamine receptors.
The synthesis of 2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylmorpholin-2-yl}acetic acid involves a series of well-established organic reactions, including condensation reactions between fluorene derivatives and amino acids, followed by morpholine ring formation. These synthetic pathways are optimized for high yield and purity, ensuring that researchers obtain consistent results reproducible across different experiments. The compound's stability under various conditions further enhances its utility in both laboratory research and industrial applications.
In conclusion, 2-{4 3 - ({ ( 9 H - f lu o r e n e - 9 - y l ) m e t h o x y c a r b o n y l } a m i n o ) p r o p a n o y l m o r p h o l i n - 2 - y l } a c e t i c a c i d ( C A S N o . 2171470 19 0 ) represents a structurally complex yet highly versatile molecule with significant potential in chemical biology and pharmaceutical research. Its unique combination of functional groups enables diverse applications ranging from enzyme inhibition to drug delivery systems. As research continues to uncover new biological targets and therapeutic strategies, this compound is poised to play an increasingly important role in advancing our understanding of human health and disease.
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